Aclonifen-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H9ClN2O3 |

|---|---|

Molecular Weight |

269.69 g/mol |

IUPAC Name |

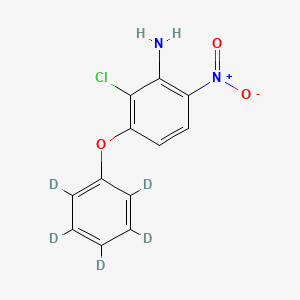

2-chloro-6-nitro-3-(2,3,4,5,6-pentadeuteriophenoxy)aniline |

InChI |

InChI=1S/C12H9ClN2O3/c13-11-10(18-8-4-2-1-3-5-8)7-6-9(12(11)14)15(16)17/h1-7H,14H2/i1D,2D,3D,4D,5D |

InChI Key |

DDBMQDADIHOWIC-RALIUCGRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C(=C(C=C2)[N+](=O)[O-])N)Cl)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=C(C=C2)[N+](=O)[O-])N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Aclonifen-d5: Molecular Structure, Mechanisms, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclonifen is a diphenyl ether herbicide utilized for the pre-emergence control of a broad spectrum of grass and broadleaf weeds in various agricultural crops. Its deuterated isotopologue, Aclonifen-d5, serves as a crucial internal standard for the accurate quantification of Aclonifen residues in environmental and biological matrices through mass spectrometry-based methods. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and relevant experimental protocols for this compound, tailored for researchers and professionals in the fields of agricultural science, environmental chemistry, and drug development.

Molecular Structure and Properties

This compound is a stable, isotopically labeled version of Aclonifen where five hydrogen atoms on the phenoxy ring have been replaced with deuterium. This substitution results in a molecule with a higher molecular weight than its unlabeled counterpart, allowing for its differentiation in mass spectrometric analysis.

Chemical and Physical Properties

The key chemical and physical properties of Aclonifen and this compound are summarized in the table below for easy comparison.

| Property | Aclonifen | This compound |

| IUPAC Name | 2-chloro-6-nitro-3-phenoxyaniline | 2-chloro-6-nitro-3-(phenoxy-d5)aniline |

| CAS Number | 74070-46-5[1] | 2469279-06-7 |

| Chemical Formula | C₁₂H₉ClN₂O₃[1] | C₁₂H₄D₅ClN₂O₃[2] |

| Molecular Weight | 264.67 g/mol [3] | 269.70 g/mol |

| Appearance | Light yellow to yellow solid | Light yellow to yellow solid |

| SMILES | Nc1c(--INVALID-LINK--[O-])ccc(Oc2ccccc2)c1Cl | [2H]c1c([2H])c([2H])c(Oc2ccc(--INVALID-LINK--[O-])c(N)c2Cl)c([2H])c1[2H] |

| InChI | InChI=1S/C12H9ClN2O3/c13-11-10(18-8-4-2-1-3-5-8)7-6-9(12(11)14)15(16)17/h1-7H,14H2 | InChI=1S/C12H9ClN2O3/c13-11-10(18-8-4-2-1-3-5-8)7-6-9(12(11)14)15(16)17/h1-7H,14H2/i1D,2D,3D,4D,5D |

Mechanism of Action of Aclonifen

The herbicidal activity of Aclonifen stems from its multi-targeted inhibitory action on key plant biosynthetic pathways. While initially believed to primarily inhibit protoporphyrinogen oxidase (PPO) and carotenoid biosynthesis, recent research has unveiled a novel and primary target: solanesyl diphosphate synthase (SPS).

Primary Target: Solanesyl Diphosphate Synthase (SPS)

Aclonifen is now classified as a Group 32 herbicide, acting as an inhibitor of solanesyl diphosphate synthase. SPS is a crucial enzyme in the biosynthesis of plastoquinone, a vital component of the photosynthetic electron transport chain and a cofactor for phytoene desaturase in the carotenoid biosynthesis pathway. By inhibiting SPS, Aclonifen disrupts the production of plastoquinone, leading to a downstream inhibition of carotenoid synthesis and subsequent bleaching of the plant tissue.

Secondary Targets

-

Phytoene Desaturase (PDS): Aclonifen can also directly inhibit phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. This inhibition leads to the accumulation of phytoene, a colorless precursor, and a lack of colored carotenoids, contributing to the characteristic bleaching symptoms.

-

Protoporphyrinogen Oxidase (PPO): At higher concentrations, Aclonifen can inhibit PPO, an enzyme involved in chlorophyll and heme biosynthesis. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and necrosis.

Quantitative Inhibition Data

The following table summarizes the known inhibitory concentrations (IC50) of Aclonifen against its primary target enzymes in Arabidopsis thaliana.

| Enzyme Target | IC50 (µM) |

| AtSPS1 | ~1 |

| AtSPS2 | ~1 |

Data sourced from a dose-response curve of Aclonifen inhibition for AtSPS1 and AtSPS2.

Experimental Protocols

Synthesis of this compound

For the introduction of deuterium, deuterated phenol (phenol-d6) would likely be used in the Ullmann ether synthesis step. Alternatively, methods for direct deuteration of aromatic compounds using deuterated reagents under specific catalytic conditions could be employed.

Use of this compound as an Internal Standard in LC-MS/MS Analysis

This compound is an ideal internal standard for the quantification of Aclonifen in various matrices due to its similar chemical and physical properties and co-elution with the unlabeled analyte, which helps to correct for matrix effects and variations in instrument response.

Sample Preparation (General Protocol for Soil):

-

Extraction: A known weight of the soil sample is extracted with an appropriate organic solvent, such as acetonitrile or a mixture of acetonitrile and water. The sample is typically shaken or sonicated to ensure efficient extraction.

-

Internal Standard Spiking: A known amount of this compound solution is added to the extraction solvent prior to extraction.

-

QuEChERS Cleanup (Optional but Recommended): For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) cleanup step can be employed to remove interfering compounds. This typically involves the addition of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and a dispersive solid-phase extraction (d-SPE) step with sorbents like PSA (primary secondary amine) to remove organic acids, sugars, and fatty acids.

-

Centrifugation and Filtration: The extract is centrifuged to pellet solid particles, and the supernatant is filtered through a 0.22 µm filter before injection into the LC-MS/MS system.

LC-MS/MS Parameters (Illustrative):

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with water and acetonitrile or methanol, both typically containing a small amount of formic acid or ammonium formate to improve ionization.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for both Aclonifen and this compound for accurate identification and quantification.

-

Solanesyl Diphosphate Synthase (SPS) Inhibition Assay

This assay is designed to measure the inhibitory effect of Aclonifen on SPS activity.

-

Enzyme Preparation: Recombinant SPS from a plant source (e.g., Arabidopsis thaliana) is expressed and purified.

-

Reaction Mixture: The assay mixture typically contains a buffer (e.g., Tris-HCl), divalent cations (e.g., MgCl₂), a detergent (e.g., Triton X-100), the substrates farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP), and the purified SPS enzyme.

-

Inhibitor Addition: Aclonifen, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations. A control with the solvent alone is also prepared.

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 30°C) for a set period.

-

Detection of Product Formation: The activity of SPS is determined by measuring the formation of the product, solanesyl diphosphate. This can be done using various methods, such as radioisotope-based assays or by coupling the reaction to a subsequent enzymatic reaction that produces a detectable signal (e.g., colorimetric or fluorescent).

-

Data Analysis: The percentage of inhibition at each Aclonifen concentration is calculated relative to the control, and the IC50 value is determined by fitting the data to a dose-response curve.

Signaling and Metabolic Pathways

The inhibitory actions of Aclonifen disrupt critical metabolic pathways in plants, leading to the observed herbicidal effects. The following diagrams illustrate the key pathways affected by Aclonifen.

Caption: Aclonifen's multi-target mechanism of action.

Caption: Experimental workflow for Aclonifen analysis using this compound.

References

An In-depth Technical Guide to the Chemical Properties and Analysis of Aclonifen-d5

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Aclonifen-d5. The information is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize isotopically labeled standards.

Core Chemical Properties

This compound is the deuterated analogue of Aclonifen, a diphenyl ether herbicide.[1] The incorporation of five deuterium atoms on the phenoxy ring makes it an ideal internal standard for quantitative analysis of Aclonifen in various matrices, improving the accuracy of mass spectrometry and liquid chromatography methods.[2] Its primary application is in analytical and pharmacokinetic research, including therapeutic drug monitoring and metabolic studies.[2]

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₄D₅ClN₂O₃ | [1][3] |

| Molecular Weight | 269.70 g/mol | |

| CAS Number | 2469279-06-7 | |

| Unlabeled CAS Number | 74070-46-5 | |

| Appearance | Light Yellow to Yellow Solid | |

| IUPAC Name | 2-chloro-6-nitro-3-(2,3,4,5,6-pentadeuteriophenoxy)aniline | |

| Isotopic Enrichment | ≥98 atom % D | |

| Chemical Purity | ≥98% | |

| Storage Conditions | Room Temperature | |

| Stability | Stable under recommended storage. Re-analysis advised after 3 years. |

| Identifier | String | Source(s) |

| SMILES | [2H]c1c([2H])c([2H])c(Oc2ccc(--INVALID-LINK--[O-])c(N)c2Cl)c([2H])c1[2H] | |

| InChI | InChI=1S/C12H9ClN2O3/c13-11-10(18-8-4-2-1-3-5-8)7-6-9(12(11)14)15(16)17/h1-7H,14H2/i1D,2D,3D,4D,5D |

Common synonyms for this compound include:

-

2-Chloro-6-nitro-3-phenoxybenzenamine-d5

-

2-Chloro-6-nitro-3-phenoxyaniline-d5

-

Aclonifen D5 (phenyl D5)

-

2-Chloro-6-nitro-3-(phenoxy-2,3,4,5,6-d5)benzenamine

-

Bandren-d5

-

Bandur-d5

-

CME 127-d5

-

KUB 3359-d5

Experimental Protocols

While specific synthesis protocols for this compound are proprietary, the synthesis of its unlabeled counterpart, Aclonifen, is well-documented and provides a foundational understanding of the chemical pathway. Analytical methods developed for Aclonifen are directly applicable for use with this compound as an internal standard.

The preparation of Aclonifen typically involves a multi-step chemical synthesis. One common pathway starts from 2,3,4-trichloronitrobenzene.

Methodology:

-

Ammonolysis: 2,3,4-trichloronitrobenzene is reacted with ammonia in a solvent such as dimethyl sulfoxide (DMSO) within an autoclave. This step selectively substitutes one chlorine atom with an amino group to form an intermediate aniline derivative.

-

Ullmann Ether Synthesis: The resulting aniline intermediate is then treated with potassium phenolate (or sodium phenolate) in a solvent like acetonitrile. This nucleophilic aromatic substitution reaction forms the diphenyl ether linkage, yielding Aclonifen.

-

Purification: The crude product is purified, often through recrystallization from a solvent like methanol, to obtain high-purity Aclonifen.

The synthesis of this compound would follow a similar pathway, utilizing deuterated phenol (phenol-d6) to introduce the isotopic label.

Caption: Conceptual synthesis workflow for this compound.

An official analytical method has been developed for the determination of Aclonifen in agricultural products, which is a primary application for the this compound standard.

Methodology:

-

Extraction: The sample (e.g., onion, garlic) is homogenized and extracted with acetone. This compound is added at this stage as an internal standard.

-

Liquid-Liquid Partitioning: The acetone extract is partitioned with dichloromethane to transfer Aclonifen and this compound into the organic phase, separating them from water-soluble matrix components.

-

Solid-Phase Extraction (SPE) Cleanup: The dichloromethane extract is concentrated and purified using a silica SPE cartridge to remove interfering co-extractives.

-

Analysis: The purified sample is analyzed by Gas Chromatography (GC) coupled with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS). The ratio of the native Aclonifen peak area to the this compound peak area is used for accurate quantification.

This method has a reported Limit of Quantification (LOQ) of 0.005 mg/kg, with recoveries ranging from 74.3% to 95.0%.

Caption: Workflow for Aclonifen residue analysis using this compound.

Logical Relationships

This compound is intrinsically linked to its non-labeled parent compound, Aclonifen. Its utility is entirely derived from this relationship, serving as a surrogate for the analyte of interest in analytical testing.

Caption: Relationship between Aclonifen and this compound.

References

An In-depth Technical Guide to the Mechanism of Action for Aclonifen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aclonifen is a diphenyl ether herbicide recognized for its distinctive bleaching effect on susceptible plant species. Historically, its mechanism of action was considered to be multifactorial, with evidence suggesting dual inhibition of both protoporphyrinogen oxidase (PPO) and carotenoid biosynthesis. However, recent advancements in molecular research have elucidated a novel and primary target: solanesyl diphosphate synthase (SPS) . This discovery has led to the reclassification of aclonifen by the Herbicide Resistance Action Committee (HRAC) into its own group (Group 32), signifying a unique mode of action. This guide provides a detailed examination of the current understanding of aclonifen's mechanism, focusing on its primary target and the subsequent biochemical cascade. It includes quantitative inhibitory data, detailed experimental protocols, and visualizations of the affected metabolic pathways to support further research and development.

Primary Mechanism of Action: Inhibition of Solanesyl Diphosphate Synthase (SPS)

The core mechanism of aclonifen's herbicidal activity is the inhibition of solanesyl diphosphate synthase (SPS), a key enzyme in the biosynthesis of plastoquinone-9 (PQ-9).[1] SPS catalyzes the formation of solanesyl diphosphate (SPP), a C45 isoprenoid, which serves as the side chain for PQ-9.[2][3]

Inhibition of SPS by aclonifen disrupts the entire PQ-9 biosynthetic pathway. PQ-9 is an essential electron carrier in the photosynthetic electron transport chain and, critically, is a required cofactor for the enzyme phytoene desaturase (PDS).[1] By depleting the pool of PQ-9, aclonifen causes a secondary, indirect inhibition of PDS.[1]

This indirect inhibition of PDS is the direct cause of the characteristic bleaching symptom. PDS is a crucial enzyme in the carotenoid biosynthesis pathway, responsible for converting phytoene into ζ-carotene. When PDS activity is blocked, the colorless precursor phytoene accumulates in the plant tissues. Carotenoids are vital for photoprotection, shielding chlorophyll from photo-oxidative damage. Without carotenoids, chlorophyll is rapidly destroyed by light, leading to the observed bleaching or whitening of the leaves.

Quantitative Data: In Vitro Enzyme Inhibition

Recent studies have quantified the inhibitory effect of aclonifen on Arabidopsis thaliana solanesyl diphosphate synthases (AtSPS). The half-maximal inhibitory concentrations (IC50) demonstrate potent inhibition of the plastid-localized isoforms responsible for PQ-9 synthesis.

| Target Enzyme | Organism | IC50 Value (µM) |

| AtSPS1 | Arabidopsis thaliana | ~0.4 |

| AtSPS2 | Arabidopsis thaliana | ~0.6 |

Data sourced from Kahlau et al., 2020.

Signaling Pathway: Aclonifen's Impact on Plastoquinone and Carotenoid Biosynthesis

The following diagram illustrates the metabolic cascade initiated by aclonifen's inhibition of SPS.

Historical Perspective: Secondary and Misattributed Mechanisms

Prior to the identification of SPS as the primary target, aclonifen was often categorized with other diphenyl ether herbicides as a Protoporphyrinogen Oxidase (PPO) inhibitor. It was also known to interfere with carotenoid synthesis, leading to the hypothesis of a dual mode of action. While aclonifen can induce some effects related to these pathways at certain concentrations, they are not considered its primary herbicidal mechanism.

Protoporphyrinogen Oxidase (PPO) Inhibition

PPO is the last common enzyme in the biosynthesis of both chlorophylls and hemes. Its inhibition leads to the accumulation of protoporphyrinogen IX, which leaks from the plastid and is oxidized in the cytoplasm to protoporphyrin IX. This molecule is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS), causing rapid membrane damage and cellular necrosis. While some diphenyl ether herbicides are potent PPO inhibitors, the effect of aclonifen on PPO is considered weak compared to its effect on SPS.

Experimental Protocols

Protocol for Solanesyl Diphosphate Synthase (SPS) Activity Assay

This protocol is adapted for the measurement of SPS activity by quantifying the incorporation of radiolabeled isopentenyl diphosphate (IPP) into a longer-chain polyprenyl diphosphate.

Materials:

-

Purified recombinant SPS enzyme (e.g., AtSPS1 or AtSPS2)

-

Assay Buffer: 100 mM MOPS (pH 8.0), 8 mM MgCl₂, 0.05% (w/v) Triton X-100

-

Substrates: [4-¹⁴C]IPP (radiolabeled), Farnesyl diphosphate (FPP) or Geranylgeranyl diphosphate (GGPP) as the allylic primer substrate

-

Aclonifen stock solution (in DMSO)

-

Stop Solution: NaCl-saturated water

-

Extraction Solvent: n-Butanol

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube. For a 200 µL total volume, add:

-

Assay Buffer

-

50 µM FPP or GGPP

-

Desired concentration of Aclonifen (or DMSO for control)

-

Purified SPS enzyme (50-100 ng)

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 50 µM [4-¹⁴C]IPP.

-

Incubate at 30°C for 10-20 minutes, ensuring less than 10% of the substrate is consumed to maintain initial velocity conditions.

-

Stop the reaction by adding 200 µL of stop solution.

-

Extract the radiolabeled polyprenyl diphosphate products by adding 400 µL of n-butanol and vortexing vigorously.

-

Centrifuge to separate the phases.

-

Transfer an aliquot of the upper butanol phase to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate the rate of IPP incorporation and determine the percent inhibition relative to the DMSO control. IC50 values can be calculated by plotting percent inhibition against a range of aclonifen concentrations.

Protocol for Protoporphyrinogen Oxidase (PPO) Inhibition Assay (Fluorometric)

This method measures PPO activity by monitoring the fluorescence of protoporphyrin IX, the product of the enzymatic reaction.

Materials:

-

Isolated plant plastids or mitochondria (source of PPO)

-

Assay Buffer: 100 mM potassium phosphate (pH 7.5), 5 mM DTT, 1 mM EDTA

-

Substrate: Protoporphyrinogen IX (must be freshly prepared from Protoporphyrin IX by reduction with sodium amalgam)

-

Aclonifen stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~405-410 nm, Emission: ~630-640 nm)

Procedure:

-

Prepare fresh Protoporphyrinogen IX substrate. Keep it on ice and protected from light.

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

PPO enzyme preparation (e.g., plastid suspension)

-

Varying concentrations of Aclonifen (or DMSO for control)

-

-

Pre-incubate the plate at 37°C for 5-10 minutes in the dark.

-

Initiate the reaction by adding the freshly prepared Protoporphyrinogen IX substrate to each well.

-

Immediately place the plate in the fluorescence microplate reader.

-

Monitor the increase in fluorescence over time (kinetic read). The signal corresponds to the formation of Protoporphyrin IX.

-

Determine the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Calculate the percent inhibition for each aclonifen concentration relative to the control and determine the IC50 value.

Protocol for Phytoene Quantification in Plant Tissue

This protocol outlines the extraction and analysis of phytoene from aclonifen-treated plant tissue using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Aclonifen-treated and control plant tissue

-

Liquid nitrogen

-

Extraction Solvent: Acetone or a mixture like hexane:acetone:ethanol (2:1:1 v/v/v) containing BHT (butylated hydroxytoluene) as an antioxidant.

-

Saponification solution (e.g., methanolic KOH)

-

Saturated NaCl solution

-

Organic solvent for partitioning (e.g., diethyl ether or hexane)

-

HPLC system with a C18 or C30 reverse-phase column and a photodiode array (PDA) detector.

-

Phytoene standard

Procedure:

-

Harvest plant tissue (e.g., 100 mg fresh weight), flash-freeze in liquid nitrogen, and grind to a fine powder.

-

Add ice-cold extraction solvent to the powder and vortex until the tissue is bleached.

-

Centrifuge at high speed (e.g., 12,000 x g) at 4°C to pellet debris.

-

Transfer the supernatant to a new tube. This is the crude lipid extract.

-

(Optional Saponification Step) To remove chlorophylls and lipids that can interfere with analysis, add methanolic KOH to the extract and incubate.

-

Add saturated NaCl and partition the carotenoids into an organic solvent (e.g., diethyl ether). Collect the upper organic phase. Repeat the partitioning.

-

Evaporate the pooled organic phase to dryness under a stream of nitrogen gas.

-

Re-dissolve the residue in a suitable injection solvent (e.g., methyl tert-butyl ether or ethyl acetate).

-

Analyze the sample using HPLC. Phytoene is identified by its characteristic UV absorption spectrum (peaks around 276, 286, and 297 nm) and by comparing its retention time to that of a pure phytoene standard.

-

Quantify the phytoene peak area and compare the accumulation in treated samples versus control samples.

Conclusion

The primary mechanism of action for the herbicide aclonifen is the potent inhibition of solanesyl diphosphate synthase (SPS). This action disrupts the biosynthesis of plastoquinone-9, a vital cofactor for phytoene desaturase (PDS). The resulting indirect inhibition of PDS leads to the accumulation of phytoene and the subsequent photo-oxidative destruction of chlorophyll, causing the characteristic bleaching symptoms. While historical data suggested roles for PPO inhibition and direct carotenoid synthesis disruption, these are now understood to be secondary or minor effects. This refined understanding of aclonifen's molecular target provides a precise foundation for future research in herbicide development, resistance management, and crop selectivity.

References

Biological activity and effects of Aclonifen-d5

An in-depth analysis of Aclonifen-d5 reveals its primary role as a stable, isotopically labeled internal standard for the herbicide Aclonifen, rather than a compound with distinct biological activities intended for drug development. Its utility is paramount in analytical and forensic toxicology for the precise quantification of Aclonifen in various matrices. The biological effects and mechanisms of action described herein pertain to the parent compound, Aclonifen, for which this compound serves as a crucial analytical tool.

Aclonifen is a diphenyl ether herbicide used for pre-emergence control of broad-leaved weeds and some grasses in a variety of crops. Its mode of action is the inhibition of protoporphyrinogen IX oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll and heme.

Aclonifen exerts its herbicidal effect by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO) in the chlorophyll biosynthesis pathway. This inhibition leads to an accumulation of protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, generating reactive oxygen species (ROS) that cause rapid lipid peroxidation of cell membranes, leading to cell leakage, necrosis, and ultimately, the death of the plant.

Investigating metabolic pathways of Aclonifen in organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclonifen is a diphenyl ether herbicide utilized for the pre-emergence control of a wide range of grass and broad-leaved weeds in various crops. Its mode of action primarily involves the inhibition of carotenoid and chlorophyll biosynthesis in target plants. Understanding the metabolic fate of Aclonifen in different organisms is crucial for assessing its environmental impact, ensuring crop safety, and evaluating potential toxicological risks to non-target organisms, including mammals. This technical guide provides a comprehensive overview of the current knowledge on the metabolic pathways of Aclonifen in plants and soil microorganisms. It includes detailed experimental protocols for studying its metabolism and presents quantitative data where available.

Metabolic Pathways in Plants

The metabolism of Aclonifen in plants is a key determinant of its selectivity and persistence. Tolerant plant species, such as sunflowers, are capable of rapidly detoxifying the herbicide, while susceptible weed species are not. The primary metabolic route in plants involves hydroxylation followed by conjugation.

A proposed metabolic pathway for Aclonifen in plants begins with the hydroxylation of the phenyl ring, leading to the formation of Aclonifen-4-OH (AE 0561851)[1]. This hydroxylated intermediate is then further metabolized through conjugation with sugars or other endogenous molecules. A significant conjugate identified in wheat is a malonylglucosidyl conjugate of RPA407074 / AE 0561851, also known as Metabolite D5[1].

In sunflowers, a highly tolerant crop, Aclonifen undergoes extensive conjugation, which is believed to be mediated by glutathione S-transferases (GSTs)[2]. This process results in the formation of polar, water-soluble derivatives that are sequestered within the plant's roots, preventing translocation to the shoots and subsequent phytotoxic effects[2].

Below is a diagram illustrating the proposed metabolic pathway of Aclonifen in plants.

Caption: Proposed metabolic pathway of Aclonifen in plants.

Quantitative Data on Aclonifen Metabolism in Plants

| Plant Species | Metabolite | Concentration (% of Total Applied Radioactivity) | Reference |

| Wheat (Forage) | Aclonifen-4-OH (AE 0561851) | Not specified | [1] |

| Wheat (Forage) | Malonylglucosidyl Conjugate (Metabolite D5) | >10% | |

| Sunflower (Roots) | Polar Conjugates | High |

Metabolic Pathways in Soil Microorganisms

The degradation of Aclonifen in the soil is primarily a microbial process, with both bacteria and fungi contributing to its breakdown. The persistence of Aclonifen in soil is moderate, and its degradation leads to the formation of several metabolites. The major enzymes implicated in the degradation of pesticides in soil, which are likely involved in Aclonifen metabolism, include hydrolases, oxidoreductases, and esterases.

Several soil metabolites of Aclonifen have been identified, indicating that the degradation pathway involves the transformation of the nitro and amino groups, as well as potential cleavage of the diphenyl ether bond. The identified soil metabolites are:

-

3-amino-2-chloro-4-nitrophenol

-

3-chloro-4-phenoxybenzene-1,2-diamine

-

4-(3-amino-2-chloro-4-nitrophenoxy)phenol

-

3,4-diamino-2-chlorophenol

The following diagram illustrates the known degradation products of Aclonifen in soil. The exact sequence and enzymatic reactions for the complete pathway are still under investigation.

Caption: Known degradation products of Aclonifen in soil.

Quantitative Data on Aclonifen Degradation in Soil

| Soil Type | Half-life (DT50) in days | Reference |

| Not specified | 40-49 | |

| Field Conditions | 80.4 |

Metabolic Pathways in Mammals

Currently, there is a lack of publicly available, detailed studies on the metabolic pathways of Aclonifen in mammals. While toxicity studies in rats have been conducted, the specific metabolic transformations, including absorption, distribution, metabolism, and excretion (ADME) profiles, have not been extensively reported in the scientific literature. General principles of xenobiotic metabolism in mammals suggest that Aclonifen would likely undergo Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions in the liver, mediated by cytochrome P450 enzymes and various transferases, to facilitate its excretion. However, without specific studies, the exact metabolites and pathways remain to be elucidated.

Experimental Protocols

Analysis of Aclonifen and its Metabolites in Soil

This protocol describes a general procedure for the extraction and analysis of Aclonifen and its degradation products from soil samples.

Materials:

-

Soil samples

-

Aclonifen analytical standard

-

Standards of known metabolites (if available)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid

-

Anhydrous sodium sulfate

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (dSPE) sorbents (e.g., PSA, C18)

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (HPLC-MS/MS)

Procedure:

-

Sample Preparation:

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 1 minute.

-

Add 10 mL of acetonitrile and the QuEChERS extraction salts.

-

Vortex vigorously for 1 minute.

-

-

Extraction:

-

Centrifuge the tubes at 4000 rpm for 5 minutes.

-

Collect the acetonitrile supernatant.

-

-

Clean-up (dSPE):

-

Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing the dSPE sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Analysis:

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Inject an appropriate volume onto the HPLC-MS/MS system.

-

HPLC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient elution program.

-

Flow rate: 0.3 mL/min.

-

Column temperature: 40°C.

-

-

MS/MS Conditions (Example):

-

Ionization mode: Electrospray Ionization (ESI), positive and/or negative mode.

-

Multiple Reaction Monitoring (MRM) mode for quantification of Aclonifen and its metabolites. Specific precursor-product ion transitions need to be optimized for each analyte.

-

-

Workflow Diagram:

Caption: Workflow for Aclonifen analysis in soil.

Study of Aclonifen Metabolism in Plants using ¹⁴C-Aclonifen

This protocol outlines a general approach for investigating the uptake, translocation, and metabolism of Aclonifen in plants using a radiolabeled compound.

Materials:

-

¹⁴C-labeled Aclonifen

-

Test plants (e.g., wheat, sunflower seedlings)

-

Growth chamber or greenhouse

-

Scintillation vials

-

Liquid scintillation counter (LSC)

-

Homogenizer

-

Solvents for extraction (e.g., acetone, methanol, water)

-

Solid Phase Extraction (SPE) cartridges for cleanup

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Phosphorimager or autoradiography film

-

HPLC with a radiodetector

Procedure:

-

Treatment:

-

Apply a known amount of ¹⁴C-Aclonifen to the leaves or the soil/hydroponic solution of the test plants.

-

-

Incubation:

-

Grow the treated plants in a controlled environment for a specific period (e.g., 24, 48, 72 hours).

-

-

Harvest and Sample Preparation:

-

At each time point, harvest the plants and separate them into roots, shoots, and treated leaves.

-

Rinse the plant parts to remove any unabsorbed radiolabel.

-

-

Extraction:

-

Homogenize the plant tissues in an appropriate solvent mixture (e.g., acetone:water).

-

Centrifuge and collect the supernatant. Repeat the extraction process.

-

-

Quantification of Total Radioactivity:

-

Analyze an aliquot of the extract by LSC to determine the total amount of radioactivity absorbed and translocated.

-

-

Metabolite Profiling:

-

Concentrate the extract and perform a cleanup step using SPE if necessary.

-

Spot the cleaned extract onto a TLC plate and develop it with a suitable solvent system.

-

Visualize the radioactive spots using a phosphorimager or autoradiography.

-

Alternatively, analyze the extract by HPLC with a radiodetector to separate and quantify the parent compound and its metabolites.

-

-

Metabolite Identification:

-

For identification, co-chromatograph the radioactive metabolites with authentic standards (if available).

-

Further structural elucidation can be achieved by collecting the radioactive peaks from the HPLC and analyzing them by mass spectrometry.

-

Experimental Workflow Diagram:

Caption: Workflow for studying plant metabolism of Aclonifen.

Conclusion

The metabolic pathways of Aclonifen have been partially elucidated in plants and soil microorganisms. In plants, hydroxylation and subsequent conjugation are the primary detoxification mechanisms. In soil, microbial degradation leads to several breakdown products. However, significant knowledge gaps remain, particularly concerning the complete enzymatic pathways in soil and the metabolic fate of Aclonifen in mammals. Further research, utilizing advanced analytical techniques such as high-resolution mass spectrometry and stable isotope labeling, is necessary to fully characterize the metabolic pathways and to provide a more comprehensive risk assessment for this widely used herbicide. The experimental protocols provided in this guide offer a foundation for researchers to conduct such investigations.

References

A Comprehensive Technical Review of Aclonifen and Its Isotopes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diphenyl ether herbicide Aclonifen, including its chemical properties, synthesis, evolving mechanism of action, metabolism, and analytical methodologies. It is intended to serve as a detailed resource for professionals in research and development.

Chemical and Physical Properties

Aclonifen (IUPAC name: 2-chloro-6-nitro-3-phenoxyaniline) is a selective, pre-emergence herbicide used to control grass and broad-leaved weeds in a variety of crops.[1][2] Its key physicochemical properties are summarized in Table 1. An isotopically labeled form, Aclonifen-d5, is utilized as an internal standard in analytical and pharmacokinetic studies to ensure accurate quantification.[3][4]

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-6-nitro-3-phenoxyaniline | [2] |

| CAS Number | 74070-46-5 | |

| Molecular Formula | C₁₂H₉ClN₂O₃ | |

| Molar Mass | 264.67 g·mol⁻¹ | |

| Melting Point | 81.2 °C | |

| Water Solubility | 1.4 mg/L (at 20 °C) | |

| log P (Octanol-Water) | 4.37 | |

| Acidity (pKa) | -3.15 | |

| Vapor Pressure | 1.6 x 10⁻⁵ Pa (at 20 °C) | |

| Isotope Variant | This compound (phenoxy-d5) | |

| Formula (this compound) | C₁₂H₄D₅ClN₂O₃ | |

| Molar Mass (this compound) | 269.70 g·mol⁻¹ |

Synthesis and Manufacturing

The synthesis of Aclonifen has been described through several routes. The process outlined in early patents starts with 2,3,4-trichloronitrobenzene. A more detailed, four-step process begins with o-dichlorobenzene.

Caption: Chemical synthesis pathways for Aclonifen.

The synthesis of isotopically labeled Aclonifen, such as this compound, follows similar chemical principles but utilizes deuterated starting materials or reagents to introduce the stable isotopes, typically in the phenoxy ring.

Mechanism of Action: An Evolving Understanding

The herbicidal mode of action for Aclonifen has been a subject of evolving research, culminating in the recent identification of a novel molecular target. The primary symptom of Aclonifen action on plants is a characteristic bleaching of the leaves.

Historical Perspective: A Dual-Target Hypothesis

Initially, Aclonifen's mechanism was thought to be twofold. Like other diphenyl ether herbicides, it was shown to be an inhibitor of protoporphyrinogen oxidase (PPO) , an enzyme in the chlorophyll and heme biosynthesis pathway. PPO inhibition leads to the accumulation of protoporphyrinogen IX, which, when exposed to light, causes rapid cell membrane damage through lipid peroxidation. Concurrently, Aclonifen was observed to inhibit carotenoid synthesis by targeting phytoene desaturase (PDS) , leading to the accumulation of phytoene and the characteristic bleaching phenotype.

A Novel Target: Solanesyl Diphosphate Synthase (SPS)

In 2020, comprehensive research revealed that Aclonifen's primary target is solanesyl diphosphate synthase (SPS) . This enzyme is crucial for the biosynthesis of plastoquinone, an essential cofactor for phytoene desaturase. By inhibiting SPS, Aclonifen indirectly disrupts the PDS step of the carotenoid biosynthesis pathway, leading to phytoene accumulation and the observed bleaching effect. While weak inhibition of PPO may occur, the primary herbicidal activity is now attributed to SPS inhibition. This discovery led to the reclassification of Aclonifen into its own Herbicide Resistance Action Committee (HRAC) Group 32.

| Target Enzyme | IC₅₀ Value (A. thaliana) | Pathway | Consequence of Inhibition |

| Solanesyl Diphosphate Synthase 1 (AtSPS1) | ~1.3 µM | Plastoquinone Biosynthesis | Indirect inhibition of PDS, bleaching |

| Solanesyl Diphosphate Synthase 2 (AtSPS2) | ~1.4 µM | Plastoquinone Biosynthesis | Indirect inhibition of PDS, bleaching |

| Protoporphyrinogen Oxidase (PPO) | Weakly inhibitory | Chlorophyll & Heme Biosynthesis | Minor contribution to necrosis |

| Phytoene Desaturase (PDS) | No direct inhibition | Carotenoid Biosynthesis | Not a direct target |

IC₅₀ values for AtSPS1 and AtSPS2 are estimated from dose-response curves presented in Kahlau et al., 2020.

References

- 1. researchgate.net [researchgate.net]

- 2. Aclonifen - Wikipedia [en.wikipedia.org]

- 3. Farnesyl diphosphate synthase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro | Springer Nature Experiments [experiments.springernature.com]

Aclonifen-d5 IUPAC name, CAS number, and synonyms

Audience: Researchers, scientists, and drug development professionals.

This document provides a concise technical overview of Aclonifen-d5, a deuterated analog of the herbicide Aclonifen. This compound is primarily utilized as an internal standard in analytical methodologies, such as mass spectrometry, for the quantification of Aclonifen in various matrices.

Chemical Identity

The core chemical identifiers for this compound, including its IUPAC name, CAS registry number, and common synonyms, are summarized below.

| Identifier | Value |

| IUPAC Name | 2-chloro-6-nitro-3-(2,3,4,5,6-pentadeuteriophenoxy)aniline[1][2] |

| CAS Number | 2469279-06-7[1][2][3] |

| Synonyms | 2-Chloro-6-nitro-3-phenoxybenzenamine-d5, 2-Chloro-6-nitro-3-phenoxyaniline-d5, Aclonifen D5 (phenyl D5), Bandren-d5, Bandur-d5, CME 127-d5, KUB 3359-d5 |

| Molecular Formula | C₁₂H₄D₅ClN₂O₃ |

| Molecular Weight | 269.7 g/mol |

Experimental Protocols and Methodologies

This compound is the labeled analogue of Aclonifen, which is used as a pesticide and herbicide. As such, this compound's primary application is as an internal standard for analytical testing of Aclonifen. The experimental protocols involving this compound are typically integrated into broader analytical methods for pesticide residue analysis. These methods often involve extraction of the target analyte (Aclonifen) and the internal standard (this compound) from a sample matrix (e.g., soil, water, agricultural products), followed by cleanup and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

The detailed experimental protocol is specific to the matrix being tested and the analytical laboratory's standard operating procedures. A general workflow is described below.

Caption: Generalized workflow for the analysis of Aclonifen using this compound as an internal standard.

Signaling Pathways

The parent compound, Aclonifen, is a diphenyl ether herbicide. Its mode of action is believed to involve the inhibition of protoporphyrinogen oxidase (PPO) or interference with carotenoid biosynthesis. More recent research suggests a novel mode of action targeting solanesyl diphosphate synthase.

As a deuterated internal standard, This compound is not used in studies to determine biological signaling pathways. Its purpose is analytical, and it is not expected to have a biological effect distinct from the unlabeled parent compound under typical experimental conditions. Therefore, a signaling pathway diagram for this compound is not applicable.

References

Toxicological Profile and Safety Data for Aclonifen-d5: An In-depth Technical Guide

Disclaimer: This document provides a comprehensive overview of the toxicological profile of Aclonifen. Specific toxicological data for Aclonifen-d5, a deuterated analog, is limited in publicly available literature. The information presented herein is primarily based on studies conducted on the parent compound, Aclonifen, as regulatory assessments and safety data for this compound often refer to the data of the unlabeled compound.[1] The substitution of hydrogen with deuterium atoms is generally not expected to significantly alter the toxicological properties of the molecule.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed summary of available safety data, experimental protocols, and mechanisms of action for Aclonifen.

Executive Summary

Aclonifen is a diphenyl ether herbicide that has been evaluated by various regulatory bodies, including the European Food Safety Authority (EFSA) and the Australian Pesticides and Veterinary Medicines Authority (APVMA).[2] It exhibits low acute toxicity via oral, dermal, and inhalation routes.[2] Aclonifen is not found to be genotoxic in a standard battery of in vitro and in vivo assays.[2] Carcinogenicity studies in rodents have shown some effects at high doses, but it is not classified as a human carcinogen. Reproductive and developmental toxicity studies have established clear no-observed-adverse-effect levels (NOAELs). The primary mechanisms of action for its herbicidal activity involve the inhibition of carotenoid biosynthesis, protoporphyrinogen oxidase, and solanesyl diphosphate synthase.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on Aclonifen.

Table 1: Acute Toxicity of Aclonifen

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | > 5000 mg/kg bw | [2] |

| LD₅₀ | Rat | Dermal | > 5000 mg/kg bw | |

| LC₅₀ | Rat | Inhalation (4h) | > 5.05 mg/L | |

| Skin Irritation | Rabbit | Dermal | Not irritating | |

| Eye Irritation | Rabbit | Ocular | Not irritating | |

| Skin Sensitization | Mouse | Dermal | Potential sensitizer |

Table 2: Genotoxicity of Aclonifen

| Assay Type | System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium & E. coli | With and without | Negative | |

| Mouse Lymphoma Assay | L5178Y cells | With and without | Negative | |

| Chromosomal Aberration | Human lymphocytes | With and without | Negative | |

| In vivo Micronucleus Test | Mouse bone marrow | N/A | Negative | |

| Unscheduled DNA Synthesis | Rat hepatocytes | N/A | Negative |

Table 3: Carcinogenicity of Aclonifen

| Species | Duration | NOAEL | Key Findings | Reference |

| Rat | 2 years | 7.6 mg/kg bw/day | No evidence of carcinogenicity. | |

| Mouse | 2 years | 7 mg/kg bw/day | Bladder tumors at high doses, considered secondary to crystal formation and chronic inflammation. |

Table 4: Reproductive and Developmental Toxicity of Aclonifen

| Study Type | Species | NOAEL (Parental) | NOAEL (Offspring) | NOAEL (Developmental) | Key Findings | Reference |

| Two-Generation | Rat | 10 mg/kg bw/day | 10 mg/kg bw/day | N/A | Reduced pup weight at higher doses. | |

| Developmental | Rat | 25 mg/kg bw/day | N/A | 50 mg/kg bw/day | No developmental effects at the highest dose tested. | |

| Developmental | Rabbit | 25 mg/kg bw/day | N/A | 25 mg/kg bw/day | No developmental effects observed. |

Experimental Protocols

The toxicological studies on Aclonifen have generally been conducted in accordance with internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections provide an overview of the likely methodologies employed in these key studies.

Disclaimer: The full, detailed experimental protocols for the studies on Aclonifen are proprietary and not fully available in the public domain. The following descriptions are based on the standard OECD guidelines referenced in regulatory assessments and the available summary information.

Genotoxicity Assays

A battery of tests was conducted to assess the genotoxic potential of Aclonifen, consistent with regulatory requirements.

-

Bacterial Reverse Mutation Assay (Ames Test; OECD 471): This assay evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli. The bacteria are exposed to Aclonifen at a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism. The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize an essential amino acid) is counted. Aclonifen was found to be negative in this assay, indicating it does not cause gene mutations in bacteria.

-

In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay; OECD 476/490): This assay is used to detect gene mutations in mammalian cells, typically L5178Y mouse lymphoma cells. Cells are treated with various concentrations of Aclonifen, with and without metabolic activation. Mutations at the thymidine kinase (TK) locus are detected by the ability of mutant cells to grow in the presence of a cytotoxic pyrimidine analogue. Aclonifen tested negative in this assay.

-

In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test assesses the potential of a substance to cause structural chromosomal abnormalities in cultured mammalian cells, such as human lymphocytes. The cells are exposed to Aclonifen at different concentrations, with and without S9 mix. After a suitable incubation period, the cells are harvested, and metaphase chromosomes are examined for aberrations. Aclonifen did not induce chromosomal aberrations in this test.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of animals, usually rodents. Mice were likely administered Aclonifen, and their bone marrow was examined for the presence of micronuclei in polychromatic erythrocytes. An increase in micronucleated cells would indicate genotoxic activity. Aclonifen was negative in this assay, demonstrating a lack of genotoxic effect in a whole animal system.

Carcinogenicity Studies (OECD 451)

Long-term carcinogenicity studies were conducted in rats and mice to evaluate the potential of Aclonifen to cause cancer. These studies typically involve the daily administration of the test substance to animals for a major portion of their lifespan (e.g., 24 months for rats).

-

Species: Rat and Mouse.

-

Administration Route: Likely dietary administration.

-

Dose Levels: At least three dose levels and a concurrent control group were used.

-

Duration: 2 years for rats and mice.

-

Observations: Animals were observed for clinical signs of toxicity, mortality, and tumor formation. At the end of the study, a full necropsy and histopathological examination of all major tissues and organs were performed.

In the rat study, there was no evidence of carcinogenicity. In the mouse study, bladder tumors were observed at high doses, but these were considered to be a secondary effect of crystal formation and chronic inflammation, a mechanism not considered relevant to humans at low exposure levels.

Reproductive and Developmental Toxicity Studies

-

Two-Generation Reproductive Toxicity Study (OECD 416): This study is designed to assess the effects of a substance on male and female reproductive performance and on the offspring.

-

Species: Rat.

-

Administration: Aclonifen was likely administered orally to both male and female parent animals (P generation) before mating, during mating, and for females, throughout gestation and lactation. The F1 generation was also exposed and subsequently mated to produce an F2 generation.

-

Parameters Evaluated: Included parental body weight, food consumption, clinical signs, mating and fertility indices, litter size, pup viability, and pup growth and development. The study found reduced pup weight at higher doses.

-

-

Prenatal Developmental Toxicity Studies (OECD 414): These studies assess the potential of a substance to cause adverse effects on the developing fetus when the mother is exposed during pregnancy.

-

Species: Rat and Rabbit.

-

Administration: Pregnant females were administered Aclonifen orally during the period of organogenesis.

-

Parameters Evaluated: Maternal parameters such as body weight, food consumption, and clinical signs were monitored. At the end of gestation, fetuses were examined for external, visceral, and skeletal abnormalities. The studies in both rats and rabbits showed no developmental effects.

-

Mechanism of Action and Associated Signaling Pathways

Aclonifen is a multi-site inhibitor, affecting several key biochemical pathways in plants, which leads to its herbicidal activity.

Inhibition of Carotenoid Biosynthesis

Aclonifen inhibits the desaturation of phytoene, a precursor in the carotenoid biosynthesis pathway. This leads to the accumulation of phytoene and a lack of downstream carotenoids. Carotenoids are essential for protecting chlorophyll from photo-oxidation. Their absence results in the characteristic bleaching of the plant.

Caption: Aclonifen inhibits Phytoene Desaturase (PDS), blocking carotenoid synthesis.

Inhibition of Protoporphyrinogen Oxidase (PPO)

Similar to other diphenyl ether herbicides, Aclonifen can inhibit protoporphyrinogen oxidase (PPO), an enzyme in the chlorophyll and heme biosynthesis pathway. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX. In the presence of light, protoporphyrin IX generates reactive oxygen species, leading to lipid peroxidation and membrane damage, ultimately causing cell death.

Caption: Aclonifen inhibits PPO, leading to ROS production and membrane damage.

Inhibition of Solanesyl Diphosphate Synthase (SPS)

More recent research has identified solanesyl diphosphate synthase (SPS) as a novel target of Aclonifen. SPS is an enzyme involved in the biosynthesis of the side chain of plastoquinone, which is a vital component of the photosynthetic electron transport chain. By inhibiting SPS, Aclonifen disrupts plastoquinone synthesis, further contributing to its herbicidal effects.

Caption: Aclonifen inhibits Solanesyl Diphosphate Synthase (SPS), disrupting plastoquinone synthesis.

Conclusion

Based on the available data, Aclonifen has a well-characterized toxicological profile demonstrating low acute toxicity and no evidence of genotoxicity. The carcinogenic effects observed in mice at high doses are considered to have a mode of action that is not relevant for human risk assessment at typical exposure levels. Reproductive and developmental toxicity studies have established clear NOAELs. The primary hazard to humans appears to be the potential for skin sensitization. As this compound is an isotopic analog of Aclonifen, a similar toxicological profile is expected, though specific studies on the deuterated compound are not widely available. Standard laboratory safety precautions should be followed when handling this compound.

References

Methodological & Application

Application Note: Quantification of Aclonifen in Environmental Matrices using Aclonifen-d5 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of the herbicide Aclonifen in environmental matrices, such as soil and plant-based food commodities. The method utilizes Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and incorporates Aclonifen-d5 as an internal standard to ensure accuracy and precision. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based sample preparation protocol is detailed, providing excellent analyte recovery and matrix effect reduction. This method is suitable for researchers, scientists, and professionals in the fields of environmental monitoring and food safety.

Introduction

Aclonifen is a diphenyl ether herbicide used for pre-emergence control of broad-leaved weeds and some grasses in a variety of crops. Monitoring its residues in environmental samples is crucial to assess potential ecological impact and ensure food safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[1] this compound closely mimics the chemical and physical properties of Aclonifen, co-eluting chromatographically and experiencing similar ionization effects, thus compensating for variations in sample preparation, injection volume, and instrument response. This application note provides a comprehensive protocol for the extraction and quantification of Aclonifen, employing this compound as an internal standard for reliable and accurate results.

Experimental

Materials and Reagents

-

Aclonifen analytical standard

-

This compound (phenoxy-d5) internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent

-

QuEChERS extraction and cleanup kits (or individual salts and sorbents)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18, 2.1 x 100 mm, 1.8 µm (or equivalent)

Standard Preparation

Prepare stock solutions of Aclonifen and this compound in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions and a spiking solution containing both the analyte and the internal standard at appropriate concentrations by serial dilution in a suitable solvent (e.g., acetonitrile or methanol).

Sample Preparation: QuEChERS Protocol

The QuEChERS method is a simple and effective sample preparation technique for pesticide residue analysis in food and environmental matrices.[2][3][4]

For Plant-Based Food Matrices (e.g., Fruits, Vegetables):

-

Homogenization: Homogenize 10-15 g of the sample.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a known amount of this compound internal standard solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥ 3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and C18 sorbents, and anhydrous MgSO₄. The choice of sorbents may be adjusted based on the matrix; for example, graphitized carbon black (GCB) can be added for samples with high pigment content.

-

Vortex for 30 seconds.

-

Centrifuge at ≥ 3000 x g for 5 minutes.

-

-

Final Extract: The resulting supernatant is ready for LC-MS/MS analysis. It may be diluted with water or an initial mobile phase to improve chromatographic peak shape.

For Soil Matrices:

-

Sample Preparation: Air-dry the soil sample and sieve to remove large debris.

-

Extraction:

-

Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.

-

Add a small amount of water to moisten the soil if it is very dry.

-

Add 10 mL of acetonitrile.

-

Add a known amount of this compound internal standard solution.

-

Add the QuEChERS extraction salts.

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥ 3000 x g for 5 minutes.

-

-

Cleanup: For many soil types, a cleanup step may not be necessary. If significant matrix interference is observed, a d-SPE cleanup similar to the one for food matrices can be performed.

LC-MS/MS Method

Liquid Chromatography

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate. |

Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 450 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

MRM Transitions

The following MRM transitions were used for the quantification and confirmation of Aclonifen and its internal standard, this compound. The transitions for this compound are predicted based on the fragmentation of Aclonifen and the position of the deuterium labels; experimental optimization is recommended.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |

| Aclonifen | 265.0 | 182.2 | 28 | Quantifier |

| 265.0 | 218.1 | 24 | Qualifier | |

| This compound | 270.1 | 187.2 | ~28 | Quantifier (Predicted) |

| 270.1 | 223.1 | ~24 | Qualifier (Predicted) |

Note: Collision energies are instrument-dependent and should be optimized.

Results and Discussion

A study on the determination of 142 pesticides in fruit- and vegetable-based infant foods reported a limit of quantification (LOQ) for Aclonifen at 5 µg/kg. The use of a deuterated internal standard like this compound is crucial for achieving such low detection limits and ensuring high accuracy by compensating for matrix effects and variations during sample processing and analysis.

The linearity of the method should be assessed by constructing a calibration curve using matrix-matched standards. A typical calibration range for Aclonifen would be from 1 to 100 ng/mL. The precision and accuracy of the method should be evaluated by analyzing spiked samples at different concentration levels.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantification of Aclonifen in complex environmental and food matrices. The QuEChERS sample preparation protocol is efficient and effective in extracting the analyte while minimizing matrix interference. This application note serves as a comprehensive guide for laboratories performing pesticide residue analysis.

References

Application Notes and Protocols for the Analysis of Aclonifen Herbicide Residues in Food Crops Using Aclonifen-d5

These application notes provide a comprehensive guide for the quantitative analysis of Aclonifen residues in various food crop matrices. The use of Aclonifen-d5 as an internal standard ensures high accuracy and mitigates matrix effects, which is crucial for reliable residue monitoring. The protocols are intended for researchers, scientists, and professionals in drug development and food safety.

Introduction

Aclonifen is a diphenyl ether herbicide used for pre-emergence control of broadleaf and grassy weeds in a variety of crops. Its mode of action involves the inhibition of carotenoid biosynthesis, leading to the degradation of chlorophyll and subsequent plant death.[1][2][3] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Aclonifen in food commodities to ensure consumer safety.[4][5]

Accurate quantification of Aclonifen residues is essential for MRL compliance and risk assessment. The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy to compensate for analyte loss during sample preparation and to correct for matrix-induced signal suppression or enhancement in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This document outlines a detailed protocol for the analysis of Aclonifen in food crops using this compound as an internal standard, based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.

Biochemical Pathway of Aclonifen

Aclonifen disrupts the carotenoid biosynthesis pathway by targeting and inhibiting the enzyme solanesyl diphosphate synthase (SPS). This enzyme is crucial for the production of plastoquinone, a vital cofactor for phytoene desaturase (PDS), an key enzyme in the carotenoid pathway. The inhibition of SPS ultimately leads to an accumulation of phytoene and a depletion of downstream carotenoids, resulting in the characteristic bleaching symptoms in susceptible plants.

References

- 1. Aclonifen targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Quantification of Aclonifen in Environmental Samples using LC-MS/MS with Aclonifen-d5 as an Internal Standard

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the herbicide Aclonifen in environmental water and soil samples. The method utilizes Aclonifen-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision. Sample preparation protocols based on Solid-Phase Extraction (SPE) for water and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for soil are detailed. The method demonstrates excellent linearity over the calibration range with high recovery and reproducibility, making it suitable for routine monitoring and environmental fate studies of Aclonifen.

Introduction

Aclonifen is a diphenyl ether herbicide widely used for the pre-emergence control of broadleaf and grassy weeds in various crops.[1] Its potential for environmental contamination necessitates the development of reliable and sensitive analytical methods for its quantification in complex matrices such as soil and water. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for pesticide residue analysis due to its high selectivity, sensitivity, and throughput.[2] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for compensating for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification.[3] This application note provides detailed protocols for the extraction and LC-MS/MS analysis of Aclonifen in water and soil samples using this compound as an internal standard.

Experimental

Materials and Reagents

-

Aclonifen (≥98% purity) and this compound (≥98% purity) were obtained from a certified reference material supplier.

-

HPLC-grade acetonitrile, methanol, water, and formic acid were used.

-

Anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) were of analytical grade.

-

Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL) were used for water sample preparation.

-

Primary secondary amine (PSA) and C18 bulk sorbents were used for dispersive SPE (d-SPE) cleanup of soil extracts.

Instrumentation

An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for the analysis.

Standard Solutions

Stock solutions of Aclonifen and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions in a mixture of water and acetonitrile (1:1, v/v) to construct a calibration curve. The concentration of this compound was kept constant in all calibration standards and samples.

Sample Preparation

Water Samples (SPE Protocol)

-

Filter the water sample (500 mL) through a 0.45 µm glass fiber filter.

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

After loading, wash the cartridge with 5 mL of deionized water.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the retained analytes with 2 x 4 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase, add the internal standard (this compound), and vortex before transferring to an autosampler vial for LC-MS/MS analysis.

Soil Samples (QuEChERS Protocol)

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 30 seconds.

-

Add 10 mL of acetonitrile and the internal standard (this compound).

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-9.1 min: 90-10% B; 9.1-12 min: 10% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Aclonifen | 265.0 | 182.0 (Quantifier) | 0.05 | 30 | 20 |

| 265.0 | 194.1 (Qualifier) | 0.05 | 30 | 15 | |

| This compound | 270.0 | 187.0 (Quantifier) | 0.05 | 30 | 20 |

Results and Discussion

Method Validation

The method was validated for linearity, accuracy, precision, and limit of quantification (LOQ).

Linearity

The calibration curve for Aclonifen was linear over the concentration range of 0.1 to 100 ng/mL, with a coefficient of determination (R²) greater than 0.99.

Table 1: Calibration Curve Data for Aclonifen

| Concentration (ng/mL) | Peak Area Ratio (Aclonifen/Aclonifen-d5) |

| 0.1 | 0.012 |

| 0.5 | 0.058 |

| 1.0 | 0.115 |

| 5.0 | 0.582 |

| 10 | 1.16 |

| 50 | 5.85 |

| 100 | 11.72 |

| R² | 0.9995 |

Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing spiked blank water and soil samples at three different concentration levels (low, medium, and high). The results are summarized in Table 2. The mean recoveries were within the acceptable range of 80-120%, and the relative standard deviations (RSD) were less than 15%, demonstrating good accuracy and precision of the method.[4]

Table 2: Accuracy and Precision Data for Aclonifen in Spiked Water and Soil Samples (n=5)

| Matrix | Spiking Level (ng/g or ng/mL) | Mean Recovery (%) | RSD (%) |

| Water | 1 | 95.2 | 6.8 |

| 10 | 98.7 | 4.5 | |

| 50 | 101.5 | 3.2 | |

| Soil | 5 | 92.8 | 8.1 |

| 50 | 96.3 | 5.7 | |

| 250 | 99.1 | 4.1 |

Limit of Quantification (LOQ)

The LOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision (recovery within 80-120% and RSD <20%). The LOQ for Aclonifen was established at 0.5 ng/mL for water and 2.5 ng/g for soil samples.

Visualizations

References

Application Note and Protocol for the Quantification of Aclonifen using Gas Chromatography-Mass Spectrometry with Aclonifen-d5 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclonifen is a selective herbicide used for the pre-emergence control of grass and broad-leaved weeds in various crops. Monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. This application note provides a detailed protocol for the quantitative analysis of Aclonifen in soil and water samples using gas chromatography-mass spectrometry (GC-MS) with Aclonifen-d5 as an internal standard. The use of a deuterated internal standard enhances the accuracy and precision of the method by compensating for variations in sample preparation and instrument response.

Experimental

Materials and Reagents

-

Standards: Aclonifen (analytical standard), this compound (internal standard)

-

Solvents: Acetonitrile, Ethyl Acetate, Dichloromethane (all HPLC or pesticide residue grade)

-

Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)

-

Sorbents: Primary Secondary Amine (PSA) for dispersive solid-phase extraction (dSPE)

-

Water: Deionized or Milli-Q water

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.

2.2.1. Soil Samples

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 30 seconds to hydrate the sample.

-

Spike the sample with a known concentration of this compound internal standard solution.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

2.2.2. Water Samples

-

Take 10 mL of the water sample in a 50 mL centrifuge tube.

-

Spike with a known concentration of this compound internal standard solution.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

2.2.3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

-

Take a 1 mL aliquot of the acetonitrile supernatant from the previous step.

-

Transfer it to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄ and 50 mg PSA).

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

The resulting supernatant is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are provided as a guideline and may require optimization based on the specific instrumentation used.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector | Split/Splitless, operated in splitless mode |

| Injector Temperature | 280 °C |

| Oven Program | Initial temperature 70 °C, hold for 2 min, ramp at 25 °C/min to 200 °C, then ramp at 10 °C/min to 300 °C, hold for 5 min |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Presentation

Mass Spectrometric Data

The following table summarizes the characteristic mass-to-charge ratios (m/z) for Aclonifen and the expected ions for this compound. The quantification ion is used for calculating the concentration, while the qualifier ions are used for confirmation of the analyte's identity.

| Compound | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Aclonifen | 212.1[1][2] | 182[2] | 264[1][3] |